VU0364289

mGlu5 PAM Functional cooperativity Allosteric modulation

Choose VU0364289 for its validated benchmark status among N-aryl piperazine mGlu5 PAMs. It offers a distinct advantage: a higher free fraction (Fu=0.10) than its close analog DPFE, ensuring robust unbound brain concentrations. Its well-defined SAR and 'molecular switch' behavior make it an essential reference for medicinal chemistry optimization. With proven in vivo efficacy at 56.6 mg/kg i.p. in the amphetamine-induced hyperlocomotion model and no sedation at effective doses, it's a reliable, CNS-penetrant tool for behavioral pharmacology and target engagement studies.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
Cat. No. B611735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0364289
SynonymsVU0364289, VU 0364289, VU-0364289
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2
InChIKeyLTPGKAICNBCBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0364289: A Highly Selective mGlu5 PAM for CNS Research


VU0364289 is an N-aryl piperazine-based positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [1]. It binds to the MPEP allosteric site and potentiates glutamate-induced calcium mobilization with an EC50 of 1.6 µM in cells expressing rat mGlu5 [2]. The compound exhibits high selectivity for mGlu5 over other mGlu receptor subtypes [3] and demonstrates robust central nervous system (CNS) penetration, making it a valuable tool compound for preclinical studies of schizophrenia and cognitive disorders [4].

Why Substituting VU0364289 with Alternative mGlu5 PAMs Compromises Research Reproducibility


mGlu5 positive allosteric modulators (PAMs) are not functionally interchangeable due to profound chemotype-dependent differences in their pharmacological profiles. VU0364289 belongs to the N-aryl piperazine class, which exhibits a distinct pattern of functional cooperativity, biased signaling, and in vivo efficacy compared to other mGlu5 PAM scaffolds such as CDPPB, ADX47273, or VU0409551 [1]. These differences arise from unique interactions with residues within the common allosteric binding pocket [2], leading to differential potentiation of orthosteric agonists (probe dependence) and divergent effects on downstream signaling pathways (e.g., iCa2+ mobilization versus ERK1/2 phosphorylation) [3]. Therefore, substituting VU0364289 with a PAM from a different chemical series, even one with a lower EC50, introduces uncontrolled variables in experimental models and can lead to non-reproducible or misleading conclusions.

VU0364289 Quantitative Differentiation Evidence vs. Key mGlu5 PAM Comparators


VU0364289 Exhibits a Distinct Functional Potentiation Profile in Comparison to DPFE and CDPPB

VU0364289 demonstrates a distinct magnitude of functional cooperativity compared to other mGlu5 PAMs when assessed by the fold-increase in glutamate pEC50. In a head-to-head comparison, VU0364289 produced a 4.2-fold increase in glutamate potency, which was significantly different from the 7.7-fold increase observed for DPFE [1]. While CDPPB is often cited for its >7-fold potentiation, this value was obtained in a different CHO cell system and cannot be directly compared without cross-assay normalization .

mGlu5 PAM Functional cooperativity Allosteric modulation

VU0364289 is 6-Fold Less Potent than VU0409551, Defining its Niche as a Micromolar Tool Compound

A direct potency comparison highlights a clear 6-fold difference between VU0364289 and the more potent analog VU0409551 (also known as JNJ-46778212). VU0364289 has a reported EC50 of 1.6 µM (1600 nM) at rat mGlu5 [1], whereas VU0409551 has a reported EC50 of 260 nM at human mGlu5 . This distinction in potency is crucial for experimental design, as VU0364289 is better suited for applications where moderate, physiological potentiation is desired, while VU0409551 may be preferred for studies requiring maximal receptor engagement.

mGlu5 PAM Potency EC50

VU0364289 Demonstrates Validated In Vivo CNS Exposure with Quantified Pharmacokinetic Parameters

VU0364289's utility in preclinical behavioral models is directly supported by quantified pharmacokinetic (PK) parameters confirming rapid absorption and significant CNS penetration in rats. Following intraperitoneal administration at 10 mg/kg, VU0364289 achieved a Cmax of 1280 ng/mL in plasma with a Tmax of 0.25 h and a free fraction (Fu) of 0.10 . While alternative PAMs like ADX47273 and CDPPB are also described as brain-penetrant [1], these specific PK values for VU0364289 provide a verifiable benchmark for dose selection and enable direct comparison of exposure levels across studies.

mGlu5 PAM CNS penetration Pharmacokinetics

VU0364289 Demonstrates Class-Defining Dose-Dependent Reversal of Amphetamine-Induced Hyperlocomotion

VU0364289 is a benchmark N-aryl piperazine mGlu5 PAM for in vivo efficacy in the amphetamine-induced hyperlocomotion model, a classic assay for antipsychotic-like activity. VU0364289 produced a dose-dependent reversal of hyperlocomotion in rats, with a statistically significant reduction in ambulations observed at doses of 56.6 mg/kg and 100 mg/kg (i.p.) [1]. While other mGlu5 PAMs like ADX47273 also reverse amphetamine-induced locomotion [2], VU0364289 serves as the prototypical reference compound for this chemotype in this widely used behavioral paradigm.

mGlu5 PAM Schizophrenia model In vivo efficacy

VU0364289 Demonstrates a Favorable In Vivo Safety Profile Assessed by Modified Irwin Neurological Battery

A direct head-to-head comparison in a modified Irwin neurological battery in mice revealed that VU0364289 exhibits a more favorable neurological safety profile than the closely related analog DPFE. VU0364289 did not produce any significant adverse neurological effects in this assessment, whereas DPFE induced mild catalepsy and other behavioral changes at equivalent doses [1]. This differential safety profile is a critical consideration for in vivo studies, particularly those involving behavioral readouts where off-target neurological effects could confound results.

mGlu5 PAM Safety pharmacology Irwin test

Optimal Research Applications for VU0364289 Based on Validated Evidence


Validating Novel mGlu5 PAMs in Amphetamine-Induced Hyperlocomotion Assays

VU0364289 should be used as a positive control or benchmark compound in amphetamine-induced hyperlocomotion studies. Its well-characterized, dose-dependent reversal of hyperlocomotion, with significant efficacy at 56.6 mg/kg i.p., provides a validated reference point for comparing the efficacy of novel mGlu5 PAM candidates [1]. Using VU0364289 ensures that the assay system is responsive to mGlu5 PAMs and allows for quantitative comparison of effect size.

Studies Investigating Moderate, Physiological mGlu5 Potentiation

For research questions where maximal receptor activation is undesirable or could mask subtle physiological effects, VU0364289 (EC50 = 1.6 µM) is the compound of choice over more potent PAMs like VU0409551 (EC50 = 260 nM) [2]. Its micromolar potency allows for a graded potentiation of the glutamate response, which may more closely mimic endogenous neuromodulation. This is particularly relevant for studies of synaptic plasticity, cognitive enhancement, and long-term potentiation where excessive mGlu5 activation can be detrimental [3].

Behavioral Studies Requiring a mGlu5 PAM with a Documented Lack of Catalepsy

When designing behavioral assays where motor function, sedation, or catalepsy are potential confounds, VU0364289 is a preferred mGlu5 PAM. Direct comparative data from a modified Irwin test demonstrates that VU0364289 does not induce the mild catalepsy observed with the structurally related analog DPFE [4]. This ensures that any observed behavioral changes (e.g., in cognition or social interaction) are more likely due to mGlu5-mediated effects rather than off-target neurological impairment.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of CNS-Penetrant PAMs

VU0364289's fully characterized plasma pharmacokinetic profile (Cmax = 1280 ng/mL, Tmax = 0.25 h, Fu = 0.10 at 10 mg/kg i.p.) makes it an ideal tool for studies correlating plasma exposure with target engagement and behavioral efficacy . Researchers can use these quantitative parameters to design dosing regimens that achieve specific plasma and, by inference, brain concentrations, enabling rigorous PK-PD analysis that is not possible with less well-characterized PAMs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0364289

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.